An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, a polysubstituted aromatic carboxylic acid, stands as a compound of significant interest in the realms of medicinal chemistry and materials science. Its unique structural architecture, featuring a carboxylic acid, a reactive aldehyde (formyl) group, a fluorine atom, and a trifluoromethyl group, positions it as a versatile building block for the synthesis of complex molecular entities. The strategic placement of these functional groups is anticipated to impart a distinct profile of reactivity, acidity, and biological activity.
The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[1][2] The aldehyde functionality provides a synthetic handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, making it a valuable precursor for the generation of diverse chemical libraries.[3][4][5] This guide offers a comprehensive analysis of the known and predicted chemical properties of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, providing insights into its electronic characteristics, reactivity, and potential applications.
Physicochemical Properties
While specific experimental data for 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is not extensively available in the public domain, we can infer its properties based on data from its constituent functional groups and related molecules.
| Property | Value/Prediction | Source/Basis for Prediction |
| CAS Number | 2384294-38-4 | [6] |
| Molecular Formula | C₉H₄F₄O₃ | [7][6] |
| Molecular Weight | 236.12 g/mol | [7][6] |
| Appearance | Predicted to be a white to off-white solid. | Based on similar substituted benzoic acids. |
| Melting Point | Data not available. Expected to be a crystalline solid with a relatively high melting point, likely above 100 °C. | The melting point of the related 4-Fluoro-3-(trifluoromethyl)benzoic acid is 114-116 °C.[8] |
| Boiling Point | Data not available. Predicted to be high, with decomposition likely at elevated temperatures. | The predicted boiling point for 4-Fluoro-3-(trifluoromethyl)benzoic acid is 256.9±40.0 °C.[8] |
| Solubility | Predicted to be sparingly soluble in water and soluble in polar organic solvents such as DMSO, DMF, methanol, and ethyl acetate. | General solubility of benzoic acid derivatives. |
| pKa | Predicted to be lower than benzoic acid (pKa ≈ 4.2), likely in the range of 3.0-3.5. | The presence of two strong electron-withdrawing groups (F and CF₃) is expected to significantly increase the acidity of the carboxylic acid.[9] The pKa of 2-fluorobenzoic acid is approximately 3.27-3.46.[10] |
| LogP | 2.36 | [7][6] |
Spectral Data Analysis (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the substituted aromatic ring.
-
Aromatic Protons (Ar-H): Two doublets or a more complex splitting pattern in the aromatic region (δ 7.5-8.5 ppm). The coupling constants will be indicative of the relative positions of the protons.
-
Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm).
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
Carboxylic Acid Carbon (-COOH): A signal in the range of δ 165-175 ppm.[11]
-
Aldehyde Carbon (-CHO): A signal in the range of δ 190-200 ppm.[11]
-
Aromatic Carbons (C-Ar): Multiple signals in the aromatic region (δ 120-140 ppm). The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting (C-F and C-CF₃ couplings).
-
Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong band around 1700-1725 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong band around 1680-1700 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.
-
C-H Stretch (Aromatic and Aldehyde): Bands around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹, respectively.
Mass Spectrometry
The mass spectrum (Electron Ionization) is expected to show a molecular ion peak (M⁺) at m/z 236. Key fragmentation patterns would likely involve the loss of:
-
H₂O (m/z 18): From the carboxylic acid.
-
CO (m/z 28): From the aldehyde or carboxylic acid.
-
CHO (m/z 29): From the aldehyde group.[12]
-
COOH (m/z 45): From the carboxylic acid group.[12]
-
CF₃ (m/z 69): Loss of the trifluoromethyl group.
Synthesis and Reactivity
Predicted Reactivity
The chemical reactivity of this molecule is governed by its three key functional groups: the carboxylic acid, the aldehyde, and the substituted aromatic ring.
-
Carboxylic Acid: This group will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and conversion to the acid chloride. The increased acidity due to the electron-withdrawing substituents will enhance the reactivity of the carboxylate anion.[9]
-
Aldehyde: The formyl group is a site for nucleophilic attack. It can participate in a wide range of reactions, including:
-
Reductive Amination: To form secondary or tertiary amines.
-
Wittig Reaction: To form alkenes.
-
Aldol Condensation: Under appropriate conditions.
-
Oxidation: To the corresponding carboxylic acid.
-
Reduction: To the corresponding alcohol.
-
-
Aromatic Ring: The aromatic ring is electron-deficient due to the presence of the fluorine, trifluoromethyl, and formyl groups. This deactivation makes it less susceptible to electrophilic aromatic substitution. However, it may be amenable to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing groups.
The proximity of the formyl and carboxylic acid groups (ortho-relationship) can lead to interesting intramolecular reactions and conformational effects, a phenomenon known as the "ortho effect".[9] In some cases, ortho-formylbenzoic acids can exist in equilibrium with their cyclic lactol tautomer.[3]
Experimental Protocols
While specific experimental protocols for 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are not published, the following are detailed, generalized methodologies for the characterization and key reactions of such a compound, based on standard laboratory practices.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol describes a standard method for determining the acid dissociation constant (pKa).
Materials:
-
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
Methanol (or other suitable co-solvent if solubility is low)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Prepare a ~0.01 M solution of the benzoic acid derivative in a known volume of deionized water (e.g., 50 mL). If necessary, use a co-solvent like methanol and note the percentage.
-
Place the solution in a beaker with a magnetic stir bar and begin stirring.
-
Immerse the calibrated pH electrode in the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).
-
Record the pH after each addition of NaOH.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of NaOH added. The pKa is the pH at half the volume of the equivalence point.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a typical reductive amination reaction to form a secondary amine.
Materials:
-
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid
-
A primary amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid (1 equivalent) in the chosen solvent, add the primary amine (1-1.2 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Logical Relationship of Functional Group Reactivity
Caption: Reactivity map of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid.
Hypothetical Synthesis Workflow
Caption: A potential synthetic pathway for the target compound.
Applications in Drug Discovery and Medicinal Chemistry
Substituted benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to engage in hydrogen bonding and salt bridge interactions with biological targets. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability.[1][2]
The presence of the aldehyde group in 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid makes it a particularly attractive starting material for the synthesis of novel therapeutic agents. It can be readily converted into a diverse range of derivatives, allowing for the exploration of structure-activity relationships. For instance, it could serve as a key intermediate in the synthesis of inhibitors for enzymes where a strategically placed hydrogen bond acceptor or a reactive "warhead" is required. The trifluoromethyl group is a common bioisostere for a methyl or ethyl group and can improve the pharmacokinetic profile of a drug candidate.[1]
Given the functionalities present, derivatives of this compound could be explored for a variety of therapeutic targets, including but not limited to:
-
Enzyme Inhibitors: The carboxylic acid can mimic the substrate of various enzymes, while other parts of the molecule can be tailored to fit into specific binding pockets.
-
Receptor Modulators: The aromatic scaffold can serve as a core for building ligands for various receptors.
-
Antimicrobial Agents: The unique electronic properties and potential for diverse derivatization could lead to the discovery of novel antimicrobial compounds.
Conclusion
2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is a fascinating molecule with a high potential for utility in synthetic and medicinal chemistry. While a comprehensive experimental characterization is yet to be widely published, its chemical properties can be reasonably predicted based on the well-established principles of organic chemistry. The combination of a reactive aldehyde, an acidic carboxyl group, and the modulating effects of fluorine and trifluoromethyl substituents makes it a valuable and versatile tool for the creation of novel chemical entities with tailored properties. Further research into the synthesis and reactivity of this compound is warranted and will undoubtedly open new avenues in materials science and drug discovery.
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